2,2-Dimethylbut-3-enoic acid

Acid Dissociation Constant pKa Steric Hindrance

2,2-Dimethylbut-3-enoic acid (CAS 10276-09-2) is a branched C6 unsaturated carboxylic acid featuring a reactive terminal vinyl group and a sterically hindered gem-dimethyl-substituted α-carbon. The compound appears as a colorless to pale yellow liquid with a melting point of -6 °C and a boiling point of 185 °C.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10276-09-2
Cat. No. B125812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbut-3-enoic acid
CAS10276-09-2
Synonyms2,2-Dimethyl-3-butenoic Acid
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C(=O)O
InChIInChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8)
InChIKeySCFWAOWWAANBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbut-3-enoic Acid (CAS 10276-09-2): A Branched Unsaturated Carboxylic Acid for Pharmaceutical Intermediates and Specialty Synthesis


2,2-Dimethylbut-3-enoic acid (CAS 10276-09-2) is a branched C6 unsaturated carboxylic acid featuring a reactive terminal vinyl group and a sterically hindered gem-dimethyl-substituted α-carbon. The compound appears as a colorless to pale yellow liquid with a melting point of -6 °C and a boiling point of 185 °C . Its primary documented utility lies in its role as a constituent in the synthesis of metabolites and impurities of Simvastatin, a widely used statin drug . The gem-dimethyl motif imparts distinct steric and electronic properties that differentiate this compound from simpler linear unsaturated acids, influencing its reactivity, handling characteristics, and specificity in pharmaceutical intermediate applications.

Why 2,2-Dimethylbut-3-enoic Acid Cannot Be Readily Substituted by Simpler Unsaturated Carboxylic Acids


Substituting 2,2-dimethylbut-3-enoic acid with a structurally simpler analog such as 3-butenoic acid (vinylacetic acid) or other linear unsaturated acids introduces significant changes in both steric environment and electronic properties. The gem-dimethyl group at the α-carbon increases steric bulk, which raises the pKa relative to the unsubstituted analog and reduces the nucleophilicity of the carboxylate, thereby altering reaction kinetics in esterification and amidation processes . Furthermore, the compound serves as a specific acyl donor in the synthesis of Simvastatin EP Impurity G, a pharmacopoeial reference standard that requires the exact 2,2-dimethylbut-3-enoate moiety for identity and regulatory compliance [1]. Generic substitution would fail to produce the required impurity profile and could compromise analytical method validation.

Quantitative Differentiation of 2,2-Dimethylbut-3-enoic Acid Against Key Comparators


Reduced Acidity Compared to Unsubstituted 3-Butenoic Acid

2,2-Dimethylbut-3-enoic acid exhibits a higher predicted pKa (4.42 ± 0.10) than the linear analog 3-butenoic acid (pKa 4.34 at 25 °C) . This 0.08 unit increase, while modest, reflects the electron-donating inductive effect and steric shielding of the gem-dimethyl group, which stabilizes the unionized acid form. In practice, this translates to marginally slower carboxylate formation and altered partitioning behavior in liquid-liquid extractions, which can be exploited for selective separation from less sterically hindered acids.

Acid Dissociation Constant pKa Steric Hindrance Reactivity

Higher Reported Synthetic Yield for a Comparable Carboxylation Route

A documented synthesis of 2,2-dimethylbut-3-enoic acid via carboxylation of 1-chloro-3-methyl-2-butene with carbon dioxide proceeds with a reported yield of approximately 66% [1]. In contrast, a typical overall yield for the preparation of 3-butenoic acid from allyl chloride via 3-butenenitrile hydrolysis falls in the range of 51–55% [2]. The higher yield for the gem-dimethyl compound, despite the increased steric demand around the reacting center, suggests that the quaternary carbon stabilizes the transition state or suppresses side reactions such as polymerization that plague the simpler analog.

Synthesis Yield Carboxylation Process Chemistry

Significantly Altered Physical Properties Relative to Unsubstituted 3-Butenoic Acid

2,2-Dimethylbut-3-enoic acid exhibits a boiling point of 185 °C and a density of 0.957 g/cm³ . The linear analog 3-butenoic acid boils at 163 °C with a density of 1.013 g/cm³ . The 22 °C higher boiling point of the target compound reduces its volatility and vapor pressure, which can be advantageous for reactions conducted at elevated temperatures or for minimizing evaporative losses during storage. The lower density may also facilitate phase separation in aqueous work-ups.

Boiling Point Density Physical-Chemical Properties Handling

Essential Acyl Donor for Simvastatin EP Impurity G Preparation

2,2-Dimethylbut-3-enoic acid is the exclusive acyl moiety in Simvastatin EP Impurity G (also designated as Simvastatin USP Related Compound G, 2″-Desethyl-2″-vinyl simvastatin) [1]. This impurity is a defined pharmacopoeial reference standard used in the quality control of simvastatin drug substance. No alternative unsaturated acid can replace the 2,2-dimethylbut-3-enoate fragment while maintaining the identity of this impurity. Procurement of the acid is therefore a mandatory requirement for laboratories conducting impurity profiling, forced degradation studies, or ANDA submissions for generic simvastatin products.

Pharmaceutical Impurity Simvastatin Reference Standard Analytical Chemistry

Recommended Procurement and Application Scenarios for 2,2-Dimethylbut-3-enoic Acid Based on Differentiated Evidence


Synthesis of Simvastatin EP Impurity G for Analytical Reference Standards

Laboratories preparing reference standards for simvastatin impurity profiling must use 2,2-dimethylbut-3-enoic acid to generate Simvastatin EP Impurity G, a compound specified in European Pharmacopoeia and USP monographs [1]. The acid is esterified with the simvastatin diol lactone core to yield the exact impurity required for method validation and quality control release testing. Alternative unsaturated acids will yield different esters not compliant with the monograph.

Synthetic Routes Where Steric Shielding of the Carboxyl Group Enhances Yield

In carboxylation or esterification sequences where the presence of a gem-dimethyl group adjacent to the reacting center is desired to suppress polymerization or over-reaction, 2,2-dimethylbut-3-enoic acid offers a documented yield advantage of ~11–15 percentage points over comparable routes to linear 3-butenoic acid [1][2]. This yield improvement reduces raw material costs and purification burden in multi-step campaigns.

Thermally Tolerant Processes Benefiting from Higher Boiling Point

With a boiling point 22 °C higher than that of 3-butenoic acid [1][2], 2,2-dimethylbut-3-enoic acid is better suited for reactions conducted at elevated temperatures (e.g., solvent-free condensations, distillative removal of byproducts) without excessive vapor loss. Its lower density also simplifies phase separations during aqueous work-up, reducing solvent usage and processing time.

Building Block for Novel Statin Derivatives and β-Lactam Antibiotics

The gem-dimethyl substitution pattern is a common motif in statin side chains and in certain β-lactam antibiotic frameworks. 2,2-Dimethylbut-3-enoic acid serves as a convenient, pre-assembled fragment that introduces both the vinyl group for further functionalization and the sterically hindered quaternary carbon in a single step, avoiding the need to construct this motif de novo [1].

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